molecular formula C18H13ClN4S B14944321 3-(4-chlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-chlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14944321
M. Wt: 352.8 g/mol
InChI Key: LHJKMPLBPYIQLK-IZZDOVSWSA-N
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Description

3-(4-CHLOROPHENYL)-6-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-6-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with thiocarbohydrazide in the presence of a suitable catalyst to yield the desired triazolothiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-6-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

3-(4-CHLOROPHENYL)-6-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. It can be used in the development of new drugs and therapeutic agents.

    Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-6-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1,2,4-triazole: A simpler triazole compound with similar biological activities.

    6-(4-Methylphenyl)-1,2,4-triazole: Another triazole derivative with comparable properties.

Uniqueness

3-(4-CHLOROPHENYL)-6-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its complex structure, which combines the properties of both triazole and thiadiazole rings

Properties

Molecular Formula

C18H13ClN4S

Molecular Weight

352.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13ClN4S/c1-12-2-4-13(5-3-12)6-11-16-22-23-17(20-21-18(23)24-16)14-7-9-15(19)10-8-14/h2-11H,1H3/b11-6+

InChI Key

LHJKMPLBPYIQLK-IZZDOVSWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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